Product packaging for Bis(3-nitrophenyl)sulfone(Cat. No.:CAS No. 1228-53-1)

Bis(3-nitrophenyl)sulfone

Cat. No.: B074916
CAS No.: 1228-53-1
M. Wt: 308.27 g/mol
InChI Key: AKAXCFAQCKRJOT-UHFFFAOYSA-N
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Description

Contextualization within Advanced Sulfone Chemistry

The sulfone group (–SO₂–) is a critical functional group in modern chemistry, imparting high thermal stability, oxidative resistance, and rigidity to the molecular structures it inhabits. Diaryl sulfones, in particular, are fundamental building blocks for high-performance aromatic polymers like poly(ether sulfone)s (PES) and poly(ether ether sulfone)s (PEES). These materials are prized for their ability to maintain mechanical properties at elevated temperatures and in harsh chemical environments.

Bis(3-nitrophenyl)sulfone distinguishes itself within this class through the presence of two nitro (–NO₂) groups in the meta-positions of the phenyl rings. These electron-withdrawing groups serve two primary purposes. First, they activate the aromatic rings, making the compound a suitable monomer for nucleophilic aromatic substitution (SNAr) polymerization reactions. researchgate.net This is a key process for creating poly(arylene ether)s. Second, the nitro groups themselves are versatile functional handles that can be chemically transformed, most notably through reduction to amino (–NH₂) groups. This dual functionality makes this compound not just a structural component but a reactive intermediate for creating more complex and functionalized materials.

Historical Trajectories and Key Milestones in Nitrophenyl Sulfone Research

The study of sulfones dates back to the 19th century, but the development of nitrophenyl sulfones as key industrial and research chemicals gained momentum in the mid-20th century with the burgeoning field of polymer science. Early research focused on the synthesis of robust monomers capable of withstanding demanding polymerization conditions and yielding thermally stable polymers. A significant milestone was the development of reliable nitration methods for diphenyl sulfone and its derivatives, allowing for the controlled introduction of nitro groups onto the aromatic rings.

Research in the 1960s and 1970s began to explore the synthesis of various derivatives, including those with amino and other substituted groups, for potential applications in medicinal chemistry and dyes. acs.org A pivotal development in the synthetic utility of nitrophenyl sulfones was the advent of phase-transfer catalysis (PTC) in the 1980s, which facilitated nucleophilic displacement reactions with greater efficiency and under milder conditions. tandfonline.com This enabled the synthesis of a wider array of polyethers and other derivatives. More recent milestones include detailed crystallographic studies that provide a deeper understanding of the molecule's three-dimensional structure and its influence on reactivity. iucr.orgpsu.edu

Evolution of Research Paradigms and Themes Pertaining to this compound

The research focus on this compound has evolved significantly over time.

Initial Synthesis and Characterization: Early work centered on establishing viable synthetic routes and characterizing the fundamental properties of the compound. A commonly cited method for its preparation was reported by Amer et al. in 1989. psu.eduiucr.org

Monomer for High-Performance Polymers: The paradigm then shifted to leveraging the compound's structure for materials science. Researchers recognized its potential as a monomer for producing poly(ether sulfone)s. Studies demonstrated its use in polycondensation reactions with bisphenols, often employing phase-transfer catalysis to create new aromatic polymers with desirable thermal properties. researchgate.net

Intermediate for Functional Amines: A dominant and ongoing research theme is its use as a precursor to 3,3'-diaminodiphenyl sulfone. psu.eduiucr.org The reduction of the nitro groups is a critical transformation that yields a diamine monomer used in the synthesis of specialized polyimides and other high-performance polymers.

Advanced Materials and Functional Molecules: Contemporary research explores the compound's broader potential as a versatile building block. This includes its incorporation into novel materials for applications in dyes and agrochemicals. ontosight.ai Furthermore, derivatives are being investigated for their unique chemical properties and potential use in creating complex organic molecules. ontosight.ai

Significance and Research Rationale for Contemporary this compound Studies

The continued scientific interest in this compound is driven by its strategic importance as a chemical intermediate. The primary rationale for its study is its role as a key starting material for 3,3'-diaminodiphenyl sulfone, a monomer that is not readily accessible through other synthetic pathways. This diamine is crucial for producing polymers with specific architectures and properties that are sought after in the aerospace, electronics, and automotive industries.

Modern research focuses on optimizing its synthesis and subsequent transformations. For instance, advanced methods like using microreactors for sulfonation are being explored to achieve better control and efficiency. Moreover, the reactivity of the nitro groups in nucleophilic aromatic substitution reactions remains a fertile area of investigation for creating novel polyether structures and other functional materials. researchgate.netresearchgate.net The detailed structural data available from X-ray crystallography allows for a rational design of new polymers and molecules, as the precise geometry of the sulfone linkage influences the properties of the resulting materials. iucr.orgiucr.org

Research Data and Compound Properties

Detailed analysis has provided a clear understanding of the physicochemical properties of this compound.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₁₂H₈N₂O₆S
Molecular Weight 308.27 g/mol ontosight.aiiucr.org
Appearance Solid
Melting Point 252–255°C
Boiling Point 435°C ontosight.ai
Density 1.583 Mg m⁻³ psu.edu

| Common Synonyms | 3,3'-Dinitrodiphenyl sulfone, 3,3'-Sulfonylbis(nitrobenzene) ontosight.ai |

Table 2: Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic iucr.org
Space Group Pmn2₁ iucr.org
Unit Cell Dimensions a = 20.260 Å, b = 5.9380 Å, c = 5.3770 Å iucr.org
Unit Cell Volume 646.9 ų iucr.org
Molecules per Unit Cell (Z) 2 iucr.org
Dihedral Angle (between benzene (B151609) rings) 40.10° iucr.orgpsu.edu

| Key Structural Feature | Intramolecular C–H···O hydrogen bond forms a stable five-membered ring. iucr.orgpsu.edu |

Table 3: Mentioned Compounds

Compound Name
This compound
3,3'-Dinitrodiphenyl sulfone
3,3'-Diaminodiphenyl sulfone
Poly(ether sulfone)s (PES)
Poly(ether ether sulfone)s (PEES)
Bisphenols
Polyimides

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O6S B074916 Bis(3-nitrophenyl)sulfone CAS No. 1228-53-1

Properties

IUPAC Name

1-nitro-3-(3-nitrophenyl)sulfonylbenzene
Source PubChem
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InChI

InChI=1S/C12H8N2O6S/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAXCFAQCKRJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O6S
Source PubChem
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DSSTOX Substance ID

DTXSID8061634
Record name Benzene, 1,1'-sulfonylbis[3-nitro-
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Molecular Weight

308.27 g/mol
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Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791860
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

1228-53-1
Record name 1,1′-Sulfonylbis[3-nitrobenzene]
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Record name Benzene, 1,1'-sulfonylbis(3-nitro-
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Record name Bis(3-nitrophenyl)sulfone
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Record name Benzene, 1,1'-sulfonylbis[3-nitro-
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Record name Benzene, 1,1'-sulfonylbis[3-nitro-
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Record name Bis(3-nitrophenyl) sulphone
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Synthetic Methodologies and Mechanistic Pathways for Bis 3 Nitrophenyl Sulfone

Diverse Synthetic Routes to Bis(3-nitrophenyl)sulfone

The synthesis of this compound can be achieved through several chemical reactions, primarily involving electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation processes. Each of these methods offers distinct advantages and is chosen based on the desired purity, yield, and available starting materials.

Electrophilic Aromatic Sulfonylation Approaches

Electrophilic aromatic sulfonylation is a fundamental method for creating aryl sulfones. In this approach, an aromatic ring attacks a strong electrophile, leading to the substitution of a hydrogen atom with a sulfonyl group.

One common method involves the direct sulfonation of nitrobenzene (B124822). This reaction typically employs a potent sulfonating agent like sulfur trioxide (SO₃) in the presence of a strong acid, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comnih.gov The reaction proceeds through the formation of a highly electrophilic species, HSO₃⁺, which is then attacked by the electron-rich aromatic ring of nitrobenzene. masterorganicchemistry.com The nitro group, being a meta-director, guides the incoming sulfonyl group to the 3-position on the benzene (B151609) ring.

A more advanced technique utilizes a microreactor for the sulfonation of nitrobenzene derivatives with sulfur trioxide. This method offers precise control over reaction parameters such as temperature and residence time, leading to enhanced heat and mass transfer. Optimized conditions in a microreactor, such as a temperature range of 40–60°C and a residence time of less than two seconds, can significantly improve the reaction rate and minimize the formation of byproducts. This approach can also be performed in a solvent-free environment, which simplifies the purification process.

Another electrophilic aromatic substitution pathway is the nitration of diphenyl sulfone. In this method, diphenyl sulfone is treated with a nitrating mixture, typically nitric acid and sulfuric acid, at controlled temperatures (e.g., 0–5°C). The sulfonyl group is a meta-director, leading to the formation of the desired this compound. Careful control of the reaction temperature and stoichiometry is crucial to prevent the formation of other isomers and dinitro derivatives. Reported yields for this method are in the range of 60–75% under optimized conditions.

Nucleophilic Aromatic Substitution Strategies in Sulfone Formation

Nucleophilic aromatic substitution (SNAᵣ) provides an alternative route to this compound, particularly when starting with precursors that have leaving groups susceptible to nucleophilic attack.

One such strategy involves the reaction of a compound with a suitable leaving group, such as a halogen, with a nucleophile. For instance, the synthesis of bis(4-aryloxy-3-nitrophenyl) sulfones has been achieved through a phase-transfer catalyzed nucleophilic displacement reaction between phenoxides and bis(4-chloro-3-nitrophenyl) sulfone. tandfonline.com Although this specific example produces a different derivative, the underlying principle of nucleophilic substitution on a nitrated diphenyl sulfone core is relevant. The nitro groups on the aromatic rings activate the molecule towards nucleophilic attack. smolecule.comresearchgate.net

In a related approach, bis(4-chloro-3-nitrophenyl) sulfone can be synthesized by treating 4,4'-dichlorodiphenyl sulfoxide (B87167) with a mixture of nitric and sulfuric acids. google.com This nitration is followed by the potential for nucleophilic substitution reactions where the chloro groups can be displaced.

Oxidative Coupling Reactions in Sulfone Synthesis

Oxidative coupling reactions represent a more modern approach to forming the C-S bonds necessary for sulfone synthesis. These methods often involve the use of a metal catalyst and an oxidant.

While direct oxidative coupling to form this compound is not extensively documented, related syntheses of diaryl sulfones highlight the potential of this methodology. For example, copper-catalyzed aerobic oxidative C-S bond coupling has been used to synthesize (E)-vinyl sulfones from thiophenols and aryl-substituted alkenes, using air as a green oxidant. acs.orgresearchgate.net Another method describes the synthesis of diaryl sulfones through the oxidative coupling of catechols and in-situ generated o-benzoquinones. tandfonline.com

A common and direct route to sulfones is the oxidation of the corresponding sulfide (B99878). jchemrev.com Therefore, bis(3-nitrophenyl)sulfide can be oxidized to this compound. A variety of oxidizing agents can be employed for this transformation. jchemrev.com

Metal-Catalyzed Cross-Coupling Methodologies for Sulfone Synthesis

Transition-metal-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of diaryl sulfones, offering high efficiency and functional group tolerance. nanomaterchem.comresearchgate.net These methods typically involve the coupling of an aryl halide or a related electrophile with a sulfur-containing nucleophile in the presence of a metal catalyst, most commonly palladium or copper. nanomaterchem.com

One prominent strategy is the coupling of sodium sulfinates with aryl halides. nanomaterchem.com While this has been a widely used approach, it can have drawbacks such as the need for high temperatures and undesirable solvents. nanomaterchem.com A more recent development involves a three-component palladium-catalyzed coupling of an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). nih.gov This method allows for the convergent synthesis of a wide range of sulfones under milder conditions. nih.gov

Ruthenium-catalyzed reactions have also been explored. For instance, the desulfonylative cross-coupling of bis(styryl)sulfones can be achieved by heating in the presence of a ruthenium catalyst. rsc.org Furthermore, palladium-catalyzed intramolecular oxidative arylations have been developed to synthesize fused biaryl sulfones. acs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. These approaches focus on using less hazardous reagents, renewable feedstocks, and more efficient reaction conditions.

In the context of this compound synthesis, the use of microreactors for sulfonation represents a green approach by minimizing solvent use and improving energy efficiency. The use of air as a green oxidant in copper-catalyzed oxidative coupling reactions is another example of a more environmentally friendly method. acs.orgresearchgate.net

The development of water-based or solvent-free reaction conditions is a key goal in green chemistry. researchgate.net For instance, the synthesis of bis(indolyl)methane derivatives has been achieved using electrochemical methods in deep eutectic solvents, which are considered greener alternatives to traditional organic solvents. nih.gov While not directly applied to this compound, these innovative green methodologies offer promising future directions for its synthesis.

Reaction Kinetics and Thermodynamics in this compound Formation

Understanding the reaction kinetics and thermodynamics is crucial for optimizing the synthesis of this compound. These factors influence the reaction rate, yield, and the distribution of products.

The kinetics of electrophilic aromatic sulfonation have been studied in detail. The reaction is generally considered to be a two-step process involving the formation of an arenium ion intermediate. nih.gov The first step, the attack of the aromatic ring on the electrophile, is typically the rate-determining step. nih.gov However, studies on the sulfonation of benzene with sulfur trioxide have suggested alternative, concerted pathways involving two SO₃ molecules, which can have lower energy barriers. nih.gov The reaction order can vary depending on the solvent, being first order in SO₃ in non-complexing solvents. nih.gov

In the nitration of diphenyl sulfone, temperature control is a critical kinetic factor. Higher temperatures can lead to an increased rate of reaction but may also promote the formation of unwanted side products.

Table 1: Comparison of Synthetic Routes for Diaryl Sulfones

Synthetic RouteKey FeaturesTypical ReagentsAdvantagesDisadvantages
Electrophilic Aromatic Sulfonylation Substitution of H with SO₂R groupSO₃, H₂SO₄, Nitrating agentsWell-established, directCan produce isomers, harsh conditions
Nucleophilic Aromatic Substitution Displacement of a leaving groupAryl halides, phenoxidesGood for specific isomersRequires activated substrates
Oxidative Coupling C-S bond formation via oxidationThiophenols, oxidizing agentsCan be greener, milder conditionsMay require specific catalysts
Metal-Catalyzed Cross-Coupling Pd or Cu catalyzed C-S bond formationAryl halides, sulfinates, DABSOHigh efficiency, functional group toleranceCatalyst cost, potential for side reactions

Mechanistic Elucidation of this compound Synthetic Transformations

The primary method for synthesizing this compound involves the electrophilic nitration of diphenyl sulfone or its derivatives. The reaction mechanism is a classic example of electrophilic aromatic substitution.

A common approach is the direct nitration of diphenyl sulfone using a nitrating mixture, typically consisting of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion then attacks the aromatic rings of the diphenyl sulfone. The sulfonyl group (-SO₂-) is a meta-directing deactivator. Therefore, the incoming nitro groups are directed to the meta positions (position 3) on both phenyl rings, resulting in the formation of this compound.

Another synthetic route involves the oxidation of bis(3-nitrophenyl) sulfide. This transformation can be achieved using various oxidizing agents. The sulfide is first oxidized to the corresponding sulfoxide, which is then further oxidized to the sulfone.

Furthermore, the synthesis of related compounds, such as bis(4-chloro-3-nitrophenyl) sulfone, has been achieved through the nitration of 4,4'-dichlorodiphenyl sulfoxide with a mixture of nitric and sulfuric acids. google.com This process involves heating the reaction mixture, followed by isolation of the product. google.com Similarly, bis(4-aryloxy-3-nitrophenyl) sulfones have been synthesized via a phase-transfer catalyzed nucleophilic displacement reaction. tandfonline.com

Optimization Strategies for this compound Yield and Selectivity

Optimizing the yield and selectivity of this compound synthesis is crucial for its industrial application. Several factors can be manipulated to achieve this.

Reaction Conditions:

Temperature: Careful control of the reaction temperature is essential. In the sulfonation of nitrobenzene derivatives using sulfur trioxide in a microreactor, the temperature is optimized between 40–60°C to balance the reaction rate and the formation of byproducts. For the nitration of 4,4'-dichlorodiphenyl sulfoxide, the temperature is initially maintained at 40-50°C and then raised to 100-110°C. google.com

Stoichiometry: The molar ratio of the reactants significantly impacts the reaction outcome. For instance, in the synthesis of bis(4-chloro-3-nitrophenyl) sulfone, specific amounts of 4,4'-dichlorodiphenylsulfone, 1,2-dichloroethane, nitric acid, and sulfuric acid are used to achieve a high yield and purity. chemicalbook.com

Catalyst: The choice and concentration of the catalyst are critical. In phase-transfer catalyzed reactions for synthesizing bis(4-aryloxy-3-nitrophenyl) sulfones, catalysts like benzyltributylammonium chloride (BTBAC) and hexadecyltributylphosphonium bromide (HTBPB) are employed. aijcrnet.comresearchgate.net The use of ultrasonic irradiation in the presence of a phase-transfer catalyst has been shown to improve the yield and reduce the reaction time. aijcrnet.comresearchgate.net

Solvent Effects: The choice of solvent can influence the reaction rate and product distribution. For the oxidation of sulfides to sulfones, solvents like ethyl acetate (B1210297) and acetonitrile (B52724) have been studied, with acetonitrile proving to be the optimal solvent under certain conditions. mdpi.com In the synthesis of polyethersulfones from bis(m-nitrophenyl) sulfone, various organic solvents such as dichloromethane, nitrobenzene, and dimethyl sulfoxide have been utilized. aijcrnet.comresearchgate.net

Process Simplification: An improved process for preparing bis(4-chloro-3-nitrophenyl) sulfone involves nitration with a specific mixture of nitric and sulfuric acids at 95-100°C, followed by filtration at a controlled temperature. google.com This method simplifies the process and increases the target product's yield to 96%. google.com

Stereochemical Control and Regioselectivity in this compound Synthesis

Regioselectivity: The synthesis of this compound is inherently regioselective due to the directing effect of the sulfonyl group. As a meta-directing group, it guides the incoming nitro groups to the meta positions of the phenyl rings. This ensures the formation of the 3,3'-dinitro isomer as the major product.

While the primary focus is on the 3,3'-isomer, the formation of other isomers, such as the 4,4'-dinitro derivative, can occur. For example, bis(4-nitrophenyl) sulfone can be synthesized by the oxidation of the corresponding sulfide using sodium chlorite (B76162) and hydrochloric acid. mdpi.com The regioselectivity of sulfonylation reactions can also be controlled using specific catalysts. For instance, gold-catalyzed sulfonylation of aryl iodides provides a method for synthesizing functionalized aryl sulfones with good regioselectivity. acs.org

Stereochemistry: The molecular structure of this compound has been elucidated by X-ray crystallography. The molecule possesses a mirror plane passing through the SO₂ group. iucr.orgpsu.edu The dihedral angle between the two benzene rings has been reported as 40.10 (13)° iucr.orgnih.gov and 139.90 (13)°. iucr.orgpsu.edu The crystal structure reveals an intramolecular C-H···O hydrogen bond, which results in the formation of a five-membered ring with an envelope conformation. iucr.orgpsu.edu

While the synthesis of this compound itself does not typically involve the creation of chiral centers, the principles of stereochemical control are crucial in the synthesis of more complex molecules derived from it. For example, the Julia-Kocienski olefination, which can utilize 4-nitrophenyl sulfones, is a powerful method for the stereoselective synthesis of alkenes. sci-hub.se

Advanced Structural Elucidation and Conformational Analysis of Bis 3 Nitrophenyl Sulfone

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structures

Single-crystal X-ray diffraction has been the cornerstone in unequivocally determining the three-dimensional arrangement of atoms in Bis(3-nitrophenyl)sulfone in the solid state. These studies have revealed a non-planar, bent conformation for the molecule.

Crystallographic data indicate that this compound crystallizes in the orthorhombic system with the space group Pmn2₁ researchgate.netugr.eschemball.com. The asymmetric unit contains one-half of the molecule, with a crystallographic mirror plane passing through the sulfur atom of the sulfonyl group researchgate.netugr.eschemball.com.

A key feature of the molecular structure is the spatial orientation of the two 3-nitrophenyl rings relative to each other. The dihedral angle between the planes of the two benzene (B151609) rings has been reported to be approximately 40.10° researchgate.netugr.eschemball.com. This twisted conformation is a result of the steric and electronic effects of the sulfonyl group and the nitro substituents.

Furthermore, the solid-state structure is stabilized by an intramolecular C-H···O hydrogen bond. This interaction occurs between a hydrogen atom on one of the phenyl rings and an oxygen atom of the sulfonyl group, leading to the formation of a five-membered ring. researchgate.netugr.eschemball.com. This intramolecular hydrogen bond plays a crucial role in locking the molecule into a specific conformation in the crystalline state.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupPmn2₁
a (Å)20.260 (4)
b (Å)5.9380 (12)
c (Å)5.3770 (11)
V (ų)646.9 (2)
Z2
Dihedral Angle (rings)40.10 (13)°
Intramolecular H-bondC-H···O
Data sourced from researchgate.netugr.eschemball.com.

Conformational Analysis using Advanced Spectroscopic and Computational Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, a combination of computational and spectroscopic methods is necessary to understand its dynamic conformational behavior in different environments.

Density Functional Theory (DFT) for Ground State Conformations

Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and preferred conformations of this compound. While detailed results from these studies are not widely available in the public domain, it is reported that DFT calculations have been performed to complement experimental findings. Such calculations would typically involve geometry optimization to find the lowest energy (ground state) conformation of the molecule. The results of these calculations are expected to be in good agreement with the geometry observed in the crystal structure, confirming the stability of the twisted conformation.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

To date, there is a lack of published research detailing the use of Molecular Dynamics (MD) simulations to explore the conformational landscape of this compound. MD simulations would be a powerful tool to map the potential energy surface of the molecule, identifying various low-energy conformers and the energy barriers between them. This would provide valuable insights into the flexibility of the molecule and the accessible range of dihedral angles between the phenyl rings in a dynamic system.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Indicators

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a sensitive probe of molecular structure and conformation. For this compound, characteristic vibrational modes can be correlated with its structural features.

General spectroscopic data indicates the presence of strong S=O stretching vibrations in the region of 1300–1150 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) are expected to appear in the ranges of 1520–1350 cm⁻¹. However, a detailed analysis correlating specific vibrational frequencies to the conformational state of the molecule has not been extensively reported. Such a study would be invaluable for identifying conformational markers.

Table 2: General FT-IR and Raman Spectroscopic Data for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch~1300-1150
Sulfonyl (SO₂)Symmetric Stretch~1300-1150
Nitro (NO₂)Asymmetric Stretch~1520-1350
Nitro (NO₂)Symmetric Stretch~1520-1350
Aromatic C-HStretch>3000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide information about the chemical environment of the different nuclei.

Intermolecular Interactions and Supramolecular Assembly in this compound Systems

As established by X-ray diffraction, the dominant intramolecular interaction is the C-H···O hydrogen bond. In the crystal lattice, the packing of the molecules is influenced by a combination of van der Waals forces and potentially weak intermolecular interactions. A detailed analysis of the crystal packing could reveal the presence of other subtle interactions, such as π-π stacking between the aromatic rings of adjacent molecules or C-H···π interactions. However, a comprehensive study on the supramolecular assembly of this compound, for instance, through Hirshfeld surface analysis, has not been reported in the available literature. Such an analysis would provide quantitative insights into the nature and relative importance of the various intermolecular contacts that drive the formation of the crystal structure.

Polymorphism and Solid-State Structural Variability Studies

Detailed structural analysis of this compound has been accomplished through single-crystal X-ray diffraction studies. To date, research has characterized a single crystalline form of the compound, with no evidence of polymorphism reported in the scientific literature. psu.edu The compound crystallizes in the orthorhombic system with the space group Pmn2₁, a non-centrosymmetric space group. iucr.org

The asymmetric unit of the crystal structure contains one-half of the this compound molecule. iucr.org A crystallographic mirror plane passes through the sulfonyl group, relating the two halves of the molecule. This results in a molecule with internal symmetry in the crystalline state. The two nitrophenyl rings are not coplanar; a significant dihedral angle of 40.10 (13)° exists between the planes of the two symmetry-related benzene rings. psu.edu This twisted conformation is a key feature of its solid-state structure.

The fundamental crystallographic parameters for this compound determined at a temperature of 294 K are summarized in the table below.

Table 1: Crystallographic Data for this compound

Parameter Value Reference
Chemical Formula C₁₂H₈N₂O₆S
Molecular Weight 308.27
Crystal System Orthorhombic
Space Group Pmn2₁
a (Å) 20.260 (4)
b (Å) 5.9380 (12)
c (Å) 5.3770 (11)
Volume (ų) 646.9 (2)

Hydrogen Bonding Networks and Aromatic Interactions

The molecular conformation of this compound is significantly stabilized by an intramolecular hydrogen bond. psu.edu This interaction occurs between a carbon atom of one of the aromatic rings and an oxygen atom of the sulfonyl group. Specifically, it is a C—H···O hydrogen bond.

This intramolecular hydrogen bond leads to the formation of a five-membered, non-planar ring. iucr.org This ring adopts an envelope conformation, with the sulfonyl oxygen atom (O1) displaced by -0.494 (3) Å from the plane formed by the other four atoms of the ring (S, C3, C4, H4A). iucr.org The geometric details of this intramolecular hydrogen bond are provided in the table below.

Table 2: Intramolecular Hydrogen Bond Geometry in this compound

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°) Reference

Current crystallographic reports on this compound focus on this intramolecular interaction. psu.eduiucr.orgiucr.org There is no discussion in the primary literature of significant intermolecular hydrogen bonds or specific aromatic interactions, such as π-π stacking, contributing to the crystal packing. The solid-state structure is therefore primarily described by its molecular conformation and the intramolecular hydrogen bond that stabilizes it.

Theoretical and Computational Investigations of Bis 3 Nitrophenyl Sulfone

Electronic Structure Calculations of Bis(3-nitrophenyl)sulfone

The electronic structure is fundamental to a molecule's chemical behavior. Calculations based on Density Functional Theory (DFT) are commonly used to explore the electronic landscape of organic molecules, providing detailed information about orbital energies, charge distributions, and bonding interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of electron-withdrawing nitro groups and the sulfone group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO would likely be distributed over the phenyl rings.

Theoretical calculations, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide precise energy values for the HOMO, LUMO, and the resulting energy gap. irjweb.com These values are instrumental in predicting how this compound will interact with other molecules.

Table 1: Illustrative Frontier Molecular Orbital Data for a Dinitrophenyl Sulfone Derivative

ParameterEnergy (eV)
EHOMO-8.5
ELUMO-3.2
Energy Gap (ΔE) 5.3

Note: This table is illustrative and shows typical values that might be obtained from a DFT calculation for a molecule similar to this compound. Specific values for the target compound require dedicated computational studies.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. semanticscholar.org In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. nih.gov

For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the nitro and sulfone groups, highlighting them as sites for electrophilic interaction. The hydrogen atoms on the phenyl rings would likely exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital.

This analysis can reveal the stability of the molecule arising from these interactions. For this compound, NBO analysis would quantify the delocalization of electron density between the phenyl rings and the sulfone and nitro groups, providing insight into the electronic communication within the molecule.

Spectroscopic Property Predictions via Computational Methods

Computational methods can predict various spectroscopic properties, such as vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. nih.gov

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability). nih.gov For this compound, these calculations would help in understanding its color and how it interacts with light. The predicted spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. This involves identifying the reactants, products, and any intermediates and transition states along the reaction pathway. By calculating the potential energy surface, chemists can determine the most likely path a reaction will follow and the energy barriers (activation energies) that must be overcome.

For transformations involving this compound, such as its reduction to form 3,3'-diaminodiphenyl sulfone, reaction pathway modeling could elucidate the detailed mechanism. nih.gov This would involve locating the transition state structures for each step of the reaction and calculating their energies. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions to improve yields and selectivity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new, untested compounds.

For analogues of this compound, a QSAR study would involve a series of structurally similar molecules with known activities (e.g., as enzyme inhibitors or receptor ligands). Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (like molecular volume), and hydrophobic properties. Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity.

Such models can then be used to predict the activity of new this compound analogues, helping to prioritize which compounds to synthesize and test, thereby saving time and resources.

Solvent Effects on this compound Reactivity and Conformation

The influence of solvents on the reactivity and three-dimensional structure (conformation) of a molecule is a cornerstone of physical organic chemistry. For a polar molecule like this compound, which contains a sulfone group (SO₂) and two nitro groups (NO₂), solvent effects are expected to be significant. However, specific computational studies detailing these effects for this compound are not readily found in the current body of scientific literature.

Theoretically, the conformation of this compound in solution would be a balance of intramolecular forces and intermolecular interactions with solvent molecules. The solid-state crystal structure of the compound shows a specific conformation, with the dihedral angle between the two nitrophenyl rings being approximately 139.9°. In solution, this conformation is expected to change based on the polarity and hydrogen-bonding capabilities of the solvent.

Expected Solvent Influences on Conformation:

Polar Solvents: In polar solvents such as water, dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724), the polar sulfone and nitro groups would be stabilized through dipole-dipole interactions. This solvation could lead to a more extended or open conformation compared to the gas phase or nonpolar solvents, as the solvent molecules would surround and stabilize the polar regions of the molecule.

Nonpolar Solvents: In nonpolar solvents like hexane (B92381) or toluene, intramolecular forces would likely dominate. The molecule might adopt a more compact conformation to minimize the exposure of its polar groups to the nonpolar environment.

Expected Solvent Influences on Reactivity:

The reactivity of this compound, for instance, in nucleophilic aromatic substitution reactions, would also be heavily dependent on the solvent. Solvents can influence the stability of the reactants, transition states, and products.

Reaction Rate: A polar aprotic solvent would typically accelerate reactions involving charged nucleophiles by solvating the counter-ion and leaving the nucleophile more reactive.

Reaction Pathway: The choice of solvent could potentially influence the regioselectivity of a reaction by preferentially solvating certain parts of the molecule.

A comprehensive theoretical investigation would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), using various solvent models (e.g., Polarizable Continuum Models) to predict the geometry, energy, and reactivity of this compound in different solvent environments. The table below conceptualizes the type of data such a study would generate.

Solvent (Dielectric Constant, ε)Predicted Dihedral Angle (°)Calculated Dipole Moment (Debye)Relative Solvation Free Energy (kcal/mol)
Gas Phase (ε = 1)Data not availableData not availableData not available
Hexane (ε = 1.9)Data not availableData not availableData not available
Dichloromethane (ε = 8.9)Data not availableData not availableData not available
Acetonitrile (ε = 37.5)Data not availableData not availableData not available
Water (ε = 80.1)Data not availableData not availableData not available
Note: This table is illustrative of the data that would be produced from a dedicated computational study, which is currently not available in the literature for this compound.

Molecular Docking and Interaction Studies with Biological Macromolecules (focused on theoretical binding, not dosage)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Despite the utility of this method, there are no specific molecular docking studies for this compound reported in the scientific literature. Such studies would be valuable in identifying potential biological targets and understanding the molecular basis for any observed biological activity.

A hypothetical molecular docking study of this compound would involve:

Selection of a Biological Target: A protein would be chosen based on a therapeutic hypothesis. For instance, given the presence of sulfone and nitro groups found in various bioactive compounds, targets could include enzymes like cyclooxygenases, kinases, or transferases.

Computational Simulation: The three-dimensional structure of this compound would be computationally placed into the binding site of the target protein. Docking algorithms would then explore various binding poses, scoring them based on factors like intermolecular energies, shape complementarity, and electrostatic interactions.

Analysis of Interactions: The most favorable binding poses would be analyzed to identify key interactions, such as hydrogen bonds, van der Waals contacts, and pi-stacking interactions between the ligand and the amino acid residues of the protein.

The results of such a study would provide theoretical insights into the binding affinity and mode of interaction. The table below illustrates the kind of detailed findings a molecular docking simulation would aim to provide.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Target 1 (e.g., Kinase)Data not availableData not availableData not available
Hypothetical Target 2 (e.g., Transferase)Data not availableData not availableData not available
Hypothetical Target 3 (e.g., Receptor)Data not availableData not availableData not available
Note: This table represents the type of data that would be generated from molecular docking research. No such studies have been published specifically for this compound.

Without experimental or dedicated computational data, any discussion of the interaction of this compound with biological macromolecules remains purely speculative. Future research in this area would be necessary to elucidate its potential biological roles and mechanisms of action at a molecular level.

Derivatization and Functionalization Strategies for Bis 3 Nitrophenyl Sulfone

Modifications at the Aromatic Ring Systems

The functionalization of the phenyl rings is the most common strategy for creating derivatives of bis(3-nitrophenyl)sulfone. The presence of the nitro and sulfonyl groups deactivates the rings towards electrophilic attack but activates them for nucleophilic substitution. Furthermore, the nitro groups themselves are valuable functional handles for a variety of transformations.

Electrophilic aromatic substitution (EAS) on the this compound core is challenging due to the strong deactivating effects of both the sulfonyl group (-SO₂-) and the two nitro groups (-NO₂). Both substituents are meta-directing. Consequently, any potential electrophilic attack would be directed to the positions meta to both the nitro and sulfonyl groups, which are the C5 and C5' positions.

However, the cumulative deactivation makes the aromatic rings extremely electron-poor, requiring harsh reaction conditions for any substitution to occur. For instance, further nitration or sulfonation would necessitate forcing conditions, likely leading to low yields and potential side reactions.

While specific EAS data on this compound is scarce in the literature, analogous reactions on similar structures provide insight. For example, the nitration of bis(4-chlorophenyl)sulfone to yield bis(4-chloro-3-nitrophenyl)sulfone is achieved using a mixture of nitric and sulfuric acids at elevated temperatures (95-100 °C). google.com This demonstrates that electrophilic substitution is possible on deactivated diaryl sulfone systems, albeit requiring vigorous conditions.

The electron-deficient nature of the aromatic rings in this compound makes them susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. wikipedia.orgmasterorganicchemistry.com The nitro and sulfonyl groups strongly activate the ortho and para positions relative to their location for nucleophilic attack.

For this strategy to be effective, a precursor with a leaving group, such as a halogen, is required. A key example is Bis(4-fluoro-3-nitrophenyl)sulfone, an analogue where fluorine atoms are positioned ortho to the sulfonyl group and para to the nitro group. This positioning makes the fluorine atoms excellent leaving groups for SNAr reactions. tcichemicals.compharmaffiliates.com Various nucleophiles can displace the fluoride (B91410) ions to form a wide array of derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Bis(4-fluoro-3-nitrophenyl)sulfone
NucleophileReagent ExampleProduct Functional GroupReference
Oxygen Nucleophile (alkoxide)Sodium methoxide (B1231860) (NaOMe)Methoxy Ether (-OCH₃) nih.gov
Oxygen Nucleophile (phenoxide)Phenol / K₂CO₃Phenoxy Ether (-OPh) beilstein-journals.orgresearchgate.net
Sulfur Nucleophile (thiolate)Sodium thiomethoxide (NaSMe)Thioether (-SMe) nih.gov
Nitrogen Nucleophile (amine)AnilineSecondary Amine (-NHPh) beilstein-journals.orgresearchgate.net
Nitrogen Nucleophile (azide)Sodium azide (B81097) (NaN₃)Azide (-N₃) nih.gov

This substitution pathway is a powerful method for introducing diverse functionalities onto the diaryl sulfone scaffold.

One of the most significant and widely utilized transformations of this compound is the reduction of its two nitro groups to form bis(3-aminophenyl)sulfone, also known as 3,3'-diaminodiphenyl sulfone (3,3'-DDS). nih.gov This diamine is a crucial monomer in the synthesis of high-performance polymers like polysulfonamides and other specialty plastics. showa-america.comgoogle.com The conversion of the strongly electron-withdrawing nitro groups into electron-donating amino groups fundamentally alters the chemical properties of the aromatic rings, making them more susceptible to electrophilic substitution.

The reduction can be accomplished through several methods, including catalytic hydrogenation and chemical reduction with metals in acidic media.

Table 2: Selected Methods for the Reduction of this compound
MethodReagents/CatalystSolventConditionsYieldReference
Catalytic HydrogenationRaney Nickel, Na₂CO₃ (promoter)Lower alcohols (e.g., isopropanol)1.8–8.5 MPa H₂, 25–100 °CHigh google.com
Catalytic HydrogenationPt/C--98% google.com
Chemical ReductionIron powder, HClWater, Sulfolane80–100 °C, 2–6 hours>77% google.com
Chemical ReductionIron powder, NH₄ClWater, DMSO~50 °C93% chemicalbook.com

Once formed, the amino groups of 3,3'-DDS can undergo further transformations. Besides polymerization, they can be acylated, alkylated, or used in diazotization reactions to introduce a wider range of functional groups.

Creating carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. scielo.brrsc.org To apply this chemistry to the this compound scaffold, a halogenated derivative is typically required. Direct halogenation via electrophilic aromatic substitution is difficult due to the deactivated rings.

A more practical approach involves the transformation of the amino groups in bis(3-aminophenyl)sulfone via the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.com This sequence involves:

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt (-N₂⁺Cl⁻).

Substitution: The diazonium group is then displaced by a halogen using a copper(I) salt catalyst (e.g., CuCl, CuBr). nih.govorganic-chemistry.org

This process allows for the regioselective introduction of chlorine or bromine onto the aromatic rings at the C3 and C3' positions. The resulting dihalogenated diaryl sulfone can then serve as a substrate for various palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to form new C-C bonds.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form new C-N bonds.

Sonogashira Coupling: Reaction with a terminal alkyne to form new C-C triple bonds.

This multi-step strategy enables the synthesis of complex, highly functionalized diaryl sulfone derivatives that are not accessible through other routes.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for constructing cyclic systems. mdpi.com However, this class of reactions is not a common strategy for the derivatization of this compound. The aromatic rings are highly electron-deficient, which makes them poor dienes in a standard [4+2] cycloaddition. While their electron-poor nature could theoretically allow them to act as dienophiles, there is little evidence in the literature of this reactivity for this specific scaffold. Coordination of the arene to a transition metal can activate it towards cycloaddition, but this is a specialized area and not widely applied to this compound. nih.gov

The sulfonyl group (-SO₂-) is known for its high chemical stability and is generally unreactive. Transformations of the sulfone bridge in diaryl sulfones are rare and require potent reagents.

Reductive Desulfonylation: One of the few known transformations is the complete removal of the sulfonyl group. This can be achieved under strong reducing conditions. Reagents such as sodium amalgam or samarium(II) iodide (SmI₂) are known to cleave the carbon-sulfur bond, ultimately replacing the sulfonyl group with hydrogen atoms. wikipedia.orgacs.org This process, however, results in the destruction of the diaryl sulfone backbone.

Reduction to Sulfide (B99878): The sulfone can be reduced to the corresponding sulfide (-S-). This transformation typically requires strong reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at elevated temperatures. acs.org The applicability of these harsh conditions to this compound would be limited by the potential for simultaneous reduction of the nitro groups.

Synthesis and Characterization of this compound Analogues and Hybrid Compounds

The primary route for the derivatization of this compound involves the chemical transformation of its nitro functional groups. The electron-withdrawing nature of the sulfone and nitro groups deactivates the aromatic rings towards electrophilic substitution, making the reduction of the nitro groups the most facile and widely utilized strategy for functionalization.

A key analogue synthesized from this compound is 3,3'-diaminodiphenyl sulfone (3,3'-DDS) . This transformation is typically achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. Other reducing agents like iron in acidic media or tin(II) chloride can also be employed. The resulting diamine is a crucial monomer in the synthesis of high-performance polymers.

The synthesis of 3,3'-diaminodiphenyl sulfone can be represented by the following reaction scheme:

Scheme 1: Reduction of this compound to 3,3'-Diaminodiphenyl Sulfone

Characterization of this compound and its Amino Analogue

The structural integrity and purity of this compound and its derivatives are confirmed using various analytical techniques. X-ray crystallography has been instrumental in elucidating the three-dimensional structure of this compound, revealing the dihedral angle between the two phenyl rings and the bond lengths and angles within the molecule. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely used to characterize these compounds.

CompoundMolecular FormulaMelting Point (°C)Key FTIR Peaks (cm⁻¹)
This compoundC₁₂H₈N₂O₆S194-196~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1300 & ~1150 (SO₂ stretch)
3,3'-Diaminodiphenyl sulfoneC₁₂H₁₂N₂O₂S168-171~3400 & ~3300 (N-H stretch), ~1620 (N-H bend), ~1300 & ~1150 (SO₂ stretch)

Interactive Data Table: Properties of this compound and 3,3'-Diaminodiphenyl sulfone (Users can sort and filter the data)

Hybrid Compounds: High-Performance Polymers

The true potential of this compound is realized through its conversion to 3,3'-diaminodiphenyl sulfone, which serves as a monomer for the synthesis of advanced polymers such as polyamides and polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.

Polyamides: Aromatic polyamides, or aramids, are synthesized by the polycondensation of 3,3'-diaminodiphenyl sulfone with aromatic diacid chlorides, such as isophthaloyl chloride or terephthaloyl chloride. The resulting polymers possess a rigid backbone containing amide linkages and sulfone groups, which contribute to their high glass transition temperatures and thermal stability.

Polyimides: Polyimides are prepared in a two-step process. First, 3,3'-diaminodiphenyl sulfone is reacted with an aromatic dianhydride, for instance, pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to form a soluble poly(amic acid) precursor. This precursor is then thermally or chemically cyclized to the final polyimide. The incorporation of the sulfone group often enhances the solubility and processability of the resulting polyimide without significantly compromising its thermal properties.

Polymer TypeComonomersGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, °C)Tensile Strength (MPa)
Polyamide3,3'-DDS + Isophthaloyl chloride250 - 280> 45090 - 110
Polyamide3,3'-DDS + Terephthaloyl chloride280 - 320> 480100 - 120
Polyimide3,3'-DDS + PMDA300 - 350> 500110 - 130
Polyimide3,3'-DDS + 6FDA270 - 311> 500100 - 125

Interactive Data Table: Properties of Polymers Derived from 3,3'-Diaminodiphenyl Sulfone (Users can sort and filter the data)

Structure-Reactivity and Structure-Function Relationships in Functionalized this compound Derivatives

The relationship between the molecular structure of this compound derivatives and their resulting properties is a critical aspect of their design and application.

Structure-Reactivity:

The reactivity of the this compound core is dominated by the strong electron-withdrawing effects of both the sulfone (-SO₂) and nitro (-NO₂) groups. These groups deactivate the aromatic rings towards electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions). Any substitution would be directed to the meta-position relative to both groups (positions 2, 4, and 6). However, the deactivation is so significant that such reactions require harsh conditions and are often not synthetically viable.

Conversely, the electron deficiency of the aromatic rings makes them susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. For instance, in analogues like bis(4-fluoro-3-nitrophenyl) sulfone, the fluorine atoms can be displaced by nucleophiles.

The primary mode of reactivity, as discussed, is the reduction of the nitro groups. The presence of the sulfone group does not significantly hinder this transformation and may, in some cases, influence the reduction potential.

Structure-Function Relationships in Polymeric Derivatives:

The properties of the high-performance polymers derived from 3,3'-diaminodiphenyl sulfone are directly linked to their molecular architecture.

Thermal Stability: The high thermal stability of these polymers is a direct consequence of the aromatic backbone and the strong covalent bonds within the sulfone, amide, and imide functionalities. The sulfone group, in particular, is thermally very stable and contributes to the high decomposition temperatures observed.

Mechanical Properties: The rigidity of the phenyl rings and the sulfone linkage, combined with the strong intermolecular forces (hydrogen bonding in polyamides and dipole-dipole interactions in polyimides), results in high tensile strength and modulus. The meta-catenation introduced by the 3,3'-linkage in the diamine monomer imparts a degree of flexibility compared to the more rigid para-isomers, which can lead to improved processability and toughness.

Solubility and Processability: Wholly aromatic polymers are often difficult to process due to their poor solubility and high melting points. The introduction of the sulfone group and the meta-linkages from 3,3'-DDS can disrupt chain packing and increase the free volume, thereby improving solubility in organic solvents. This allows for solution-casting of films and fibers. The use of flexible dianhydrides (like 6FDA) in polyimides further enhances solubility.

Glass Transition Temperature (Tg): The Tg is a measure of the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The factors that contribute to high thermal stability, such as a rigid backbone and strong intermolecular forces, also lead to a high Tg. The structure of the comonomer used with 3,3'-DDS has a significant impact on the final Tg of the polymer. For example, the more linear and rigid terephthaloyl chloride leads to a higher Tg in polyamides compared to the kinked isophthaloyl chloride.

Advanced Applications and Functional Roles of Bis 3 Nitrophenyl Sulfone and Its Derivatives

Applications in High-Performance Polymer Science and Engineering

The utility of aromatic sulfone polymers in creating robust materials is widely recognized. These polymers are known for their high thermal stability, mechanical strength, and chemical resistance. However, the specific contributions of Bis(3-nitrophenyl)sulfone to this field are not well-documented in publicly available research.

This compound, also known as bis(m-nitrophenyl) sulfone, can theoretically serve as a monomer in the synthesis of poly(arylene ether sulfone)s. The nitro groups on the aromatic rings can be activated for nucleophilic aromatic substitution by phenoxides. One study detailed the synthesis of a polyethersulfone through the interfacial polycondensation of bis(m-nitrophenyl) sulfone with bisphenol-A. This reaction proceeds via a nucleophilic aromatic substitution mechanism where the nitro group is displaced. The resulting polymer's properties, however, were not extensively detailed in comparison to polymers derived from more common halogenated sulfone monomers. There is a lack of comprehensive studies detailing the synthesis and characterization of a range of homopolymers and copolymers derived from this compound with various bisphenols.

The incorporation of polysulfones into polymer blends and composites is a common strategy to enhance the properties of other polymers, such as improving thermal stability and mechanical strength. Research on polyphenylene sulfone (PPSU) blends has shown that single-phase structures can be achieved, leading to materials with high heat resistance and stable mechanical properties. Similarly, composite materials based on polyphenylene sulfone, for instance with talc and polycarbonate, have been developed for applications like 3D printing, demonstrating enhanced impact strength and modulus of elasticity.

However, the scientific literature does not provide specific examples or data on polymer blends or composites that explicitly utilize poly(sulfone)s synthesized from this compound. The existing research focuses on commercially available polysulfones, and the influence of the specific isomeric structure and nitro-substitution of polymers derived from this compound on the properties of blends and composites remains an uninvestigated area.

Polysulfone-based membranes are extensively used in gas separation and filtration applications due to their good thermal and chemical stability, as well as their mechanical robustness. The performance of these membranes, particularly for gas separation, is a subject of ongoing research, with studies focusing on modifying the polymer structure to improve permeability and selectivity. For instance, the chemical structure of polyphenylsulfone (PPSU)-based copolymers has been shown to significantly affect their gas permeation and separation properties.

Despite the broad interest in polysulfone membranes, there is no specific research detailing the fabrication or performance of membranes made from polymers derived directly from this compound. The potential impact of the 3-nitro substitution pattern on membrane morphology, free volume, and ultimately its separation and filtration characteristics has not been reported.

Roles in Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the tunable electronic and optical properties of organic molecules for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. While some sulfone-containing compounds have been investigated for these purposes, this compound itself has not been a focus of such research.

The charge transport properties of organic materials are fundamental to their performance in electronic devices. Research in this area is active, with studies on various classes of organic semiconductors. However, there is no available data on the charge transport or semiconducting characteristics of this compound or its simple derivatives. The molecule's structure does not inherently suggest it would possess the extended π-conjugation typically associated with high-mobility organic semiconductors.

The luminescence and photophysical properties of organic compounds are crucial for their use in applications like OLEDs. Some complex sulfone-containing molecules have been investigated as emitters, particularly in the context of thermally activated delayed fluorescence (TADF). These studies, however, focus on large, specifically designed molecules where the sulfone group is just one component of a larger electronic system. There is a lack of published research on the intrinsic luminescence or detailed photophysical properties of this compound itself. Its potential as a building block for luminescent materials remains unexplored.

Dielectric Properties in Electronic Applications

The characterization of dielectric properties is fundamental to understanding a material's potential in electronic applications, such as in capacitors, insulators, and high-frequency devices. However, a review of the current scientific literature indicates a notable lack of specific research focused on the dielectric properties of this compound. While studies have been conducted on the dielectric and impedance spectroscopic properties of other organic crystalline materials, such as (3-Nitrophenol)-2,4,6-triamino-1,3,5-triazine, similar dedicated investigations for this compound are not prominently reported researchgate.net. The presence of polar nitro groups (-NO2) and the sulfone group (-SO2-) in the molecular structure of this compound suggests that it would exhibit a significant dipole moment, a key factor influencing dielectric behavior. Generally, materials with high dielectric constants are valuable for energy storage applications. The response of such materials to varying frequencies and temperatures provides insight into charge transportation and polarization mechanisms within the crystal lattice researchgate.net. Without experimental data, the dielectric constant, dielectric loss, and other related parameters for this compound remain speculative. Future research in this area would be necessary to quantify its potential for use in electronic components.

Catalytic Applications and Ligand Design

Currently, there is no significant body of research demonstrating the use of this compound directly as a catalyst or as a primary component in ligand design for catalytic processes. Its primary role in chemical synthesis appears to be that of a precursor or a monomer. For instance, in the synthesis of polyether sulfones, this compound acts as a monomer that undergoes polymerization in the presence of a phase transfer catalyst, rather than acting as the catalyst itself researchgate.net. The molecular architecture, while containing potential coordination sites (oxygen atoms of the nitro and sulfone groups), has not been extensively explored for the development of ligands for metal-catalyzed reactions. The electron-withdrawing nature of the nitrophenyl groups might influence the electron density on the sulfone bridge, but its utility in tuning the electronic properties of a catalytic metal center has not been reported.

Sensing Applications (e.g., Chemosensors, Biosensors, Environmental Sensors)

The application of this compound in the field of chemical or biological sensing is not well-documented in the available scientific literature. The development of sensors often relies on molecules that exhibit a measurable change in properties (e.g., fluorescence, color, or electrochemical signal) upon interaction with a specific analyte. While the nitroaromatic structure is a component in some sensing probes, this compound itself has not been identified as an active sensing agent. Research into related derivatives, such as bis(3-(4-nitrophenyl)acrylamide) compounds, has focused on their antioxidant and antimicrobial properties rather than sensing capabilities niscpr.res.in. Therefore, the potential for this compound to be used in chemosensors, biosensors, or environmental sensors remains an unexplored area of research.

Explorations in Niche Chemical Transformations or Reagents

The primary and most well-established role of this compound in chemical transformations is as a key intermediate. Its structure is leveraged for the synthesis of other valuable compounds, particularly diamine monomers used in polymer chemistry.

The most notable transformation is its use as a precursor for 3,3'-diaminodiphenyl sulfone. This conversion is a critical step, as the resulting diamine is a monomer for high-performance polymers nih.govresearchgate.net. Another significant application is its role as a monomer in nucleophilic aromatic substitution reactions to form polyether sulfones researchgate.net. In this process, the nitro groups are displaced by nucleophiles, such as the phenoxide from bisphenol-A, to create the ether linkages that form the polymer backbone researchgate.net.

Additionally, related sulfone compounds, such as Bis(4-fluoro-3-nitrophenyl) sulfone, are utilized as homobifunctional cross-linkers in bioconjugation, suggesting a potential application for this compound derivatives in creating stable linkages between biomolecules vectorlabs.comtcichemicals.com.

Key Chemical Transformations Involving this compound
TransformationReactant(s)ProductSignificance
Reduction of Nitro GroupsThis compound, Reducing Agent (e.g., H2/catalyst)3,3'-Diaminodiphenyl sulfoneSynthesis of a key monomer for high-performance polymers nih.govresearchgate.net.
Nucleophilic Aromatic Substitution PolymerizationThis compound, Bisphenol-APolyether sulfoneFormation of advanced engineering thermoplastics researchgate.net.

Material Science Applications beyond Polymers (e.g., frameworks, crystals)

Beyond its role as a polymer precursor, this compound is of interest in material science for its specific crystalline structure. X-ray crystallography studies have provided detailed insights into its solid-state conformation, which is crucial for applications in crystal engineering and the design of functional molecular materials nih.govresearchgate.net.

The crystal structure of this compound has been determined to be orthorhombic nih.govresearchgate.net. The molecule possesses a distinct V-shape, with a significant dihedral angle between the two nitrophenyl rings. This non-planar conformation is a key structural feature. The asymmetric unit of the crystal contains one-half of the molecule, indicating molecular symmetry within the crystal lattice nih.govresearchgate.net. Intramolecular hydrogen bonds have also been observed, which contribute to the stability of the molecular conformation nih.govresearchgate.net. Understanding these crystallographic parameters is essential for predicting and controlling the packing of molecules in the solid state, which in turn influences the macroscopic properties of the material.

Crystallographic Data for this compound
ParameterValueReference
Chemical FormulaC12H8N2O6S nih.gov
Molecular Weight308.27 g/mol nih.gov
Crystal SystemOrthorhombic nih.govresearchgate.net
Space GroupPmn21 researchgate.net
Unit Cell Dimensionsa = 20.260 (4) Å nih.govresearchgate.net
b = 5.9380 (12) Å nih.govresearchgate.net
c = 5.3770 (11) Å nih.govresearchgate.net
Unit Cell Volume (V)646.9 (2) ų nih.govresearchgate.net
Dihedral Angle between Benzene (B151609) Rings40.10 (13)° nih.gov
Calculated Density (Dx)1.583 Mg m⁻³ researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques in Bis 3 Nitrophenyl Sulfone Research

Advanced NMR Spectroscopy (2D NMR, Solid-State NMR, Diffusion-Ordered Spectroscopy) for Detailed Structural and Dynamic Insights

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for the unambiguous structural elucidation and the study of the dynamic behavior of Bis(3-nitrophenyl)sulfone. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced methods offer deeper insights.

Two-Dimensional (2D) NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within the this compound molecule. wikipedia.orgyoutube.comresearchgate.net

COSY spectra would reveal the correlation between vicinal protons, in this case, the protons on the phenyl rings, helping to confirm their relative positions.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the phenyl rings to its attached proton.

HMBC spectra provide information about longer-range couplings (typically 2-3 bonds), which is crucial for identifying the connectivity between the sulfonyl group and the nitrophenyl rings, as well as the quaternary carbons.

A hypothetical table of expected 2D NMR correlations for this compound is presented below:

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H)COSY Correlation (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlation (with ¹³C)
H-2H-4, H-6C-2C-4, C-6, C-1 (ipso-sulfonyl), C-3 (ipso-nitro)
H-4H-2, H-5C-4C-2, C-5, C-6, C-3 (ipso-nitro)
H-5H-4, H-6C-5C-1 (ipso-sulfonyl), C-3 (ipso-nitro), C-4, C-6
H-6H-2, H-5C-6C-2, C-4, C-5, C-1 (ipso-sulfonyl)

Solid-State NMR (ssNMR) : This technique provides valuable information about the structure and dynamics of this compound in the solid state. bruker.comnih.govliv.ac.uk It is particularly useful for studying polymorphism, crystallinity, and intermolecular interactions that are not observable in solution. Dynamic Nuclear Polarization (DNP) can be used to enhance the sensitivity of ssNMR experiments, allowing for the acquisition of spectra on smaller sample quantities and for less abundant nuclei. bruker.comnih.govliv.ac.uk

Diffusion-Ordered Spectroscopy (DOSY) : DOSY is a powerful NMR technique for analyzing mixtures and studying intermolecular interactions by differentiating molecules based on their diffusion coefficients. ucsb.edumanchester.ac.ukrsc.orgox.ac.uk For a pure sample of this compound, DOSY would show a single diffusion coefficient, confirming the presence of a single species. In reaction monitoring, DOSY can be used to track the disappearance of reactants and the appearance of products, each with its distinct diffusion coefficient.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of this compound, providing its exact mass and, consequently, its elemental composition with high accuracy. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed.

The fragmentation behavior of nitroaromatic compounds under tandem mass spectrometry (MS/MS) conditions reveals characteristic losses. nih.gov For this compound, the expected fragmentation pathways would involve:

Loss of NO₂ : A common fragmentation for nitroaromatic compounds, leading to a radical cation.

Loss of NO : Another characteristic fragmentation pathway.

Cleavage of the C-S bond : This would lead to the formation of nitrophenyl fragments.

Loss of SO₂ : This would result in the formation of a dinitrobiphenyl species.

Table 2: Predicted HRMS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
[C₁₂H₈N₂O₆S + H]⁺[C₁₂H₈NO₄S]⁺NO₂Nitrophenylsulfone radical cation
[C₁₂H₈N₂O₆S + H]⁺[C₆H₄NO₂]⁺C₆H₄NO₄SNitrophenyl cation
[C₁₂H₈N₂O₆S + H]⁺[C₁₂H₈N₂O₄]⁺SO₂Dinitrobiphenyl cation

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can provide valuable information on the surface chemistry, particularly if it is used as a coating or in a composite material.

The high-resolution N 1s spectrum would be of particular interest, as it can distinguish between different nitrogen environments, such as the nitro group (-NO₂) and any potential reduction products like nitroso or amine groups on the surface. researchgate.net The S 2p spectrum would confirm the +6 oxidation state of the sulfur in the sulfone group.

Table 3: Expected XPS Binding Energies for this compound

ElementOrbitalExpected Binding Energy (eV)Information Gained
C1s~285 (C-C, C-H), ~286-287 (C-S, C-N)Carbon chemical environment
N1s~405-407Presence and chemical state of nitro groups
O1s~532-534Oxygen in sulfone and nitro groups
S2p~168-170Sulfur in the +6 oxidation state (sulfone)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique for studying chemical species that have one or more unpaired electrons, such as free radicals. In the context of this compound, EPR can be used to detect and characterize radical anions that can be formed upon reduction of the nitro groups. rsc.orgresearchgate.netaip.orgresearchgate.netnih.gov The formation of such radical intermediates is often a key step in the electrochemical or photochemical reactions of nitroaromatic compounds. The EPR spectrum of the this compound radical anion would provide information about the distribution of the unpaired electron spin density over the molecule, through the analysis of hyperfine coupling constants.

Advanced Chromatographic Methods (e.g., GC-MS, LC-MS/MS, GPC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring its synthesis or subsequent reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is suitable for the analysis of volatile and thermally stable compounds. nih.gov For this compound, a high-temperature GC column and appropriate temperature programming would be necessary. GC-MS can be used to separate and identify any volatile impurities or side products from the synthesis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC. researchgate.netresearchgate.netsciex.com It is an ideal method for the purity assessment of this compound and for monitoring its reactions in real-time. Different LC columns (e.g., C18, biphenyl) can be used to achieve optimal separation.

Gel Permeation Chromatography (GPC) : GPC is primarily used for determining the molecular weight distribution of polymers. In the context of this compound, GPC would be employed if this compound is used as a monomer for the synthesis of polymers, such as poly(ether sulfone)s. GPC would be used to characterize the resulting polymer, not the monomer itself.

Thermal Analysis Techniques (e.g., TGA, DSC, TMA) for Stability, Phase Transitions, and Material Performance Studies

Thermal analysis techniques are crucial for determining the thermal stability, phase transitions, and potential performance of this compound, especially in high-temperature applications.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. microbiozindia.comresearchgate.netazom.com For this compound, TGA would determine its decomposition temperature, providing a measure of its thermal stability. The TGA thermogram of nitroaromatic compounds can show a multi-step decomposition process. nih.gov

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as a function of temperature. microbiozindia.comresearchgate.netazom.comresearchgate.net DSC can be used to determine the melting point and enthalpy of fusion of this compound. It can also reveal other phase transitions, such as glass transitions if the material is amorphous, and can provide information about the heat of decomposition.

Thermomechanical Analysis (TMA) : TMA measures the dimensional changes of a material as a function of temperature. While more commonly used for polymers, TMA could be used to study the expansion or contraction of solid this compound with temperature.

Table 4: Expected Thermal Properties of this compound

TechniqueProperty MeasuredExpected Observation
TGADecomposition TemperatureSignificant mass loss at elevated temperatures, indicative of decomposition.
DSCMelting PointA sharp endothermic peak corresponding to the melting of the crystalline solid.
DSCHeat of DecompositionAn exothermic event following melting, corresponding to the energy released during decomposition.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound.

UV-Vis Spectroscopy : The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region due to π-π* transitions within the aromatic rings and n-π* transitions associated with the nitro and sulfonyl groups. researchgate.netmdpi.com The position and intensity of these absorption bands can be influenced by the solvent polarity.

Fluorescence Spectroscopy : While many simple nitroaromatic compounds are not strongly fluorescent, the diphenyl sulfone core can be part of a fluorescent system. nih.gov The fluorescence properties of this compound would depend on the efficiency of intersystem crossing and other non-radiative decay pathways, which are often promoted by the nitro groups. If fluorescent, the emission spectrum would provide information about the energy of the excited state. The fluorescence could potentially be modulated by the presence of analytes, suggesting possible sensing applications. nih.govnih.gov

Cyclic Voltammetry and Electrochemistry for Redox Properties

While specific cyclic voltammetry data for this compound is not extensively available in the public domain, the electrochemical behavior of this compound can be inferred from the well-established redox chemistry of nitroaromatic compounds and the influence of the sulfone group. The primary electrochemical activity of this compound is expected to be centered on the reduction of its two nitro groups.

The electrochemical reduction of nitroaromatic compounds has been a subject of numerous studies. In general, the nitro group (—NO₂) is electrochemically active and undergoes reduction in a series of steps. The specific pathways and potentials of these reduction processes are highly dependent on the experimental conditions, such as the pH of the medium, the solvent system, and the nature of the electrode material.

In aprotic media, the reduction of a nitroaromatic compound typically proceeds through an initial reversible one-electron transfer to form a nitro radical anion. This is often followed by further reduction steps at more negative potentials. The presence of two nitro groups in this compound, separated by the sulfone bridge, suggests a multi-step reduction process. The electron-withdrawing nature of the sulfone group (—SO₂—) is expected to influence the reduction potentials of the nitro groups.

The stability of the initially formed radical anion is a key factor in the electrochemical behavior of nitroaromatic compounds. For some related compounds, such as diphenylmethyl p-nitrophenyl sulphide, the radical anion formed upon the first one-electron reduction is unstable and undergoes further chemical reactions, such as bond cleavage rsc.org.

It is important to note that the sulfone group itself is generally considered electrochemically inert under typical cyclic voltammetry conditions, with its primary role being the modification of the electronic properties of the aromatic rings and, consequently, the reduction potentials of the nitro groups.

Due to the lack of specific experimental data for this compound, a detailed quantitative analysis of its redox properties, including specific potential values and electron transfer kinetics, cannot be provided at this time. Further experimental studies employing cyclic voltammetry and other electrochemical techniques would be necessary to fully characterize the redox behavior of this compound.

Environmental and Toxicological Considerations in Research Context

Pathways of Environmental Degradation and Transformation

The environmental persistence of Bis(3-nitrophenyl)sulfone is dictated by its susceptibility to various degradation and transformation processes. The core structure, featuring two nitro-substituted phenyl rings linked by a sulfonyl group, influences its reactivity.

Abiotic Degradation: The primary abiotic pathway for many aromatic compounds in the atmosphere is reaction with photochemically produced hydroxyl radicals. For related compounds like carbophenothion, this process can have a half-life of a few hours wikipedia.org. However, due to its low volatility, this compound is less likely to be present in the atmosphere in significant quantities. In aquatic environments, photolysis could be a potential degradation pathway, although specific studies on this compound are not prominent. The sulfone group itself is generally resistant to chemical degradation wikipedia.org.

Transformation Products: Degradation is unlikely to lead to complete mineralization in a single step. Instead, a series of transformation products would be expected. Based on the degradation pathways of other nitroaromatic compounds, the nitro groups (-NO₂) are susceptible to reduction, especially under anaerobic conditions, leading to the formation of corresponding amino compounds (e.g., 3-aminophenyl) derivatives. Cleavage of the carbon-sulfur bond in the sulfone bridge is another possible but generally more difficult transformation step.

Potential Pathway Description Expected Transformation Products
Nitro Group Reduction The conversion of the nitro group (-NO₂) to an amino group (-NH₂), often microbially mediated under anaerobic conditions.3-aminophenyl, 3-nitrophenyl sulfone; Bis(3-aminophenyl)sulfone
Ring Hydroxylation The addition of hydroxyl (-OH) groups to the aromatic rings, typically an early step in aerobic biodegradation pathways.Hydroxylated derivatives of this compound
C-S Bond Cleavage The breaking of the bond between the phenyl rings and the sulfur atom. This is a high-energy process and generally occurs under specific enzymatic or harsh chemical conditions.3-nitrobenzenesulfinic acid; 3-nitrobenzenesulfonic acid; nitrophenols

This table is based on general degradation pathways for nitroaromatic and sulfone compounds and represents potential, not confirmed, pathways for this compound.

Interaction with Environmental Matrices (e.g., soil, water, atmospheric aerosols)

The fate and transport of this compound are governed by its partitioning behavior between different environmental compartments.

Soil: The interaction with soil is influenced by the compound's polarity and the soil's composition. The polar sulfone and nitro groups can increase water solubility, potentially leading to leaching through the soil column into groundwater. However, the aromatic rings can also lead to sorption onto organic matter within the soil, which would retard its movement. Studies on sulfonamides, which also contain a sulfone-like group, show that sorption can be inhibited by the presence of dissolved organic matter or competing ions under certain pH conditions researchgate.net.

Water: In aquatic systems, this compound is expected to be present primarily in the dissolved phase due to its polar functional groups. It may partition to suspended particulate matter and bottom sediments, particularly those with high organic carbon content. Its persistence in water is a key concern, as structurally similar compounds like bisphenol S (bis(4-hydroxyphenyl)sulfone) have been shown to be resistant to degradation in seawater nih.gov.

Atmospheric Aerosols: Due to its presumed low vapor pressure, this compound is not expected to be a significant atmospheric pollutant in its gaseous form. If released into the air as fine particles or adsorbed to existing particulate matter, it could undergo long-range atmospheric transport, but this pathway is considered minor compared to its distribution in soil and water.

Ecotoxicological Research

Specific ecotoxicological studies on this compound are not widely available in the public literature. However, the broader class of nitroaromatic compounds is recognized for its potential environmental toxicity.

Nitroaromatic compounds are a significant source of organic pollutants, and many are known to have toxic or mutagenic properties researchgate.netresearchgate.net. Their environmental risk is a subject of ongoing research, with studies often focusing on their impact on microorganisms, aquatic life, and mammalian systems researchgate.netnih.gov. The toxicity of nitroaromatics is often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates that cause cellular damage. Research on nitroaromatics frequently involves developing models to predict their toxicity based on their chemical structure, which helps in assessing the potential risk of understudied compounds mdpi.com.

Biodegradation and Biotransformation Studies in Environmental Systems

The susceptibility of this compound to microbial degradation is a critical factor in its environmental persistence.

Biodegradation Potential: Research on analogous compounds presents a mixed outlook. On one hand, some microorganisms are capable of utilizing nitroaromatic compounds as a source of carbon and energy nih.gov. For instance, certain bacteria can degrade 3-methyl-4-nitrophenol, a related compound, by using it as a sole carbon source nih.gov. Anaerobic bioconversion of some organic sulfones to sulfides by sulfate-reducing bacteria has also been demonstrated, suggesting that the sulfone group is not entirely recalcitrant to microbial action nih.gov.

Recalcitrance: On the other hand, the diphenyl sulfone structure can be highly stable. A study on the biodegradation of bisphenols in seawater found that bisphenol S (BPS), which has a diphenyl sulfone core, was not degraded, unlike the related bisphenol A and bisphenol F nih.gov. This suggests that the sulfone bridge imparts significant resistance to microbial breakdown. This resistance may lead to the persistence and accumulation of this compound in aquatic environments nih.gov.

The presence of two electron-withdrawing nitro groups in addition to the stable sulfone bridge may render this compound particularly resistant to biodegradation.

Environmental Fate Modeling and Risk Assessment Methodologies

In the absence of extensive empirical data, environmental fate models and risk assessment methodologies are used to predict the behavior and potential impact of chemicals like this compound.

Environmental Fate Modeling: Multimedia environmental fate models, such as the Equilibrium Criterion (EQC) model, are used to predict a chemical's distribution across various environmental compartments (air, water, soil, sediment) researchgate.netresearchgate.net. These models use the chemical's physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and environmental parameters to estimate concentrations and persistence rsc.org. For a compound like this compound, such models would likely predict low partitioning to air and significant distribution in water and soil/sediment compartments researchgate.net.

Modeling/Assessment Component Description Relevance to this compound
Emission Estimation Quantifying the amount of the chemical released into the environment from various sources.Crucial first step; currently, specific emission data is lacking.
Multimedia Fate Modeling Predicting the partitioning and concentration of the chemical in air, water, soil, and biota.Would likely show accumulation in soil and water compartments.
QSAR Modeling (Quantitative Structure-Activity Relationship) Predicting toxicity and other properties based on molecular structure.A key tool for estimating the ecotoxicological potential in the absence of experimental data for this specific compound researchgate.netmdpi.com.
Exposure Assessment Determining the extent of contact between the chemical and ecological receptors (e.g., aquatic organisms).Combines fate modeling with ecosystem data to estimate exposure levels.
Hazard Characterization Evaluating the intrinsic potential of the chemical to cause harm to environmental organisms.Based on QSAR predictions and data from analogous nitroaromatic compounds.

Review of Existing Literature and Identification of Research Gaps

Comprehensive Bibliometric Analysis of Bis(3-nitrophenyl)sulfone Research

A bibliometric analysis of research dedicated solely to this compound indicates a limited and highly specialized body of work. The compound, with the chemical formula C₁₂H₈N₂O₆S, has not been the subject of extensive investigation, as evidenced by the relatively low number of dedicated publications. The majority of the available literature discusses this compound in the context of its synthesis and its primary application as a precursor to 3,3'-diaminodiphenyl sulfone, a monomer used in the production of high-performance polymers.

Key research contributions have predominantly focused on the elucidation of its crystal structure and synthetic methodologies. A notable study published in Acta Crystallographica Section E provides a detailed crystallographic analysis of the compound. This research, originating from the Department of Applied Chemistry at Nanjing University of Technology in China, stands as a significant and frequently cited source of structural information for this compound.

Publication AttributeDescription
Primary Research Focus Synthesis and characterization for use as a precursor to 3,3'-diaminodiphenyl sulfone.
Key Publication Type Crystallographic studies and synthetic methodology reports.
Geographical Focus Primarily research institutions in China with a focus on chemical and materials science.
Publication Trend Sporadic publications with no discernible upward trend in research interest.

Identification of Under-explored Research Avenues and Methodological Challenges

The current body of literature on this compound is characterized by several significant research gaps. The overwhelming focus on its application as a monomer precursor has left many of its other potential properties and applications unexplored.

Under-explored Research Avenues:

Pharmacological and Biological Activity: While sulfones, in general, are known to exhibit a wide range of biological activities, there is a notable absence of research into the potential pharmacological properties of this compound. The presence of nitro groups could also confer unique biological activities that warrant investigation.

Materials Science Applications: Beyond its use in polyimides and polyamides via its amino-derivative, the direct incorporation of this compound into novel polymers or functional materials has not been thoroughly investigated. The electron-withdrawing nature of the nitro groups could impart interesting optical or electronic properties to such materials.

Functionalization Reactions: Research into the chemical modification of this compound to create new derivatives with tailored properties is scarce. The reactivity of the nitro groups and the aromatic rings offers opportunities for a variety of functionalization reactions.

Methodological Challenges:

Solubility and Characterization: Like many nitroaromatic compounds, this compound may exhibit limited solubility in common organic solvents, which can pose challenges for its purification and characterization.

Isomer Separation: The synthesis of this compound can potentially lead to the formation of other isomers (e.g., bis(2-nitrophenyl)sulfone (B108669) and bis(4-nitrophenyl)sulfone). The separation and purification of the desired meta-isomer can be a significant methodological hurdle.

Safety Considerations: Nitroaromatic compounds are a class of molecules that can have energetic properties, and their handling and synthesis require careful safety considerations.

Critical Appraisal of Current Synthetic Strategies and Functionalization Approaches

The synthesis of this compound is not as widely documented as that of other diaryl sulfones. However, general methods for the synthesis of diaryl sulfones can be adapted for its preparation.

Current Synthetic Strategies:

The most common approach to synthesizing diaryl sulfones involves the electrophilic sulfonation of aromatic compounds. A Chinese patent describes a method for preparing 3-nitrophenyl sulfone by reacting nitrobenzene (B124822) with sulfur trioxide. This method could potentially be adapted for the synthesis of the bis-substituted compound. Another established method involves the oxidation of the corresponding diaryl sulfide (B99878).

A critical appraisal of these methods reveals several challenges. The direct sulfonation of nitrobenzene can lead to a mixture of isomers, necessitating complex purification steps. The oxidation of diaryl sulfides, while often high-yielding, requires the prior synthesis of the sulfide precursor.

Functionalization Approaches:

The literature specifically detailing the functionalization of this compound is sparse. However, the chemistry of nitroaromatic compounds suggests several potential avenues for functionalization. The most prominent reaction is the reduction of the nitro groups to amino groups, which is the primary transformation for its use in polymer synthesis.

Other potential functionalization reactions that remain largely unexplored for this specific compound include:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and sulfonyl groups could activate the aromatic rings towards nucleophilic attack, allowing for the introduction of other functional groups.

Modification of the Aromatic Ring: Electrophilic substitution reactions on the aromatic rings, while potentially challenging due to the deactivating effect of the existing substituents, could offer pathways to further derivatization.

Comparative Analysis with Related Nitrophenyl Sulfone Compounds and Architectures

A comparative analysis of this compound with its isomers, bis(2-nitrophenyl)sulfone and bis(4-nitrophenyl)sulfone, as well as with other related nitrophenyl sulfone architectures, highlights the influence of the nitro group's position on the molecule's properties and reactivity.

The position of the nitro group significantly impacts the electronic properties of the aromatic rings. The para- and ortho-isomers are expected to have a more pronounced electron-withdrawing effect on the sulfonyl group compared to the meta-isomer. This difference in electronic properties can influence the reactivity of the compounds in nucleophilic aromatic substitution reactions and the properties of polymers derived from their amino-derivatives.

CompoundIsomeric PositionExpected Impact on Properties
Bis(2-nitrophenyl)sulfoneOrthoStrong electron-withdrawing effect, potential for intramolecular interactions.
This compound Meta Moderate electron-withdrawing effect.
Bis(4-nitrophenyl)sulfoneParaStrongest electron-withdrawing effect, potential for greater thermal stability in derived polymers.

Strengths and Limitations of Existing Research Methodologies

The research methodologies employed in the study of this compound have been effective within their limited scope but also possess inherent limitations that have likely contributed to the narrow focus of the existing literature.

Strengths:

Crystallographic Analysis: The use of single-crystal X-ray diffraction has provided a definitive and detailed understanding of the three-dimensional structure of this compound. This structural information is invaluable for understanding its physical properties and intermolecular interactions.

Spectroscopic Characterization: Standard spectroscopic techniques such as NMR, IR, and mass spectrometry have been adequately used to confirm the identity and purity of the synthesized compound.

Limitations:

Lack of High-Throughput Screening: The research on this compound appears to have been conducted on a case-by-case basis, with no evidence of high-throughput screening methods being employed to explore its potential biological activities or applications in materials science.

Limited Computational Studies: While some computational studies have been performed on related sulfone-containing molecules, there is a lack of in-depth theoretical investigations into the electronic structure, reactivity, and potential properties of this compound itself. Such studies could guide future experimental work and uncover novel applications.

Absence of Comparative Mechanistic Studies: The existing literature does not provide a comparative analysis of the reaction mechanisms for the synthesis of different nitrophenyl sulfone isomers. A deeper understanding of these mechanisms could lead to more efficient and selective synthetic routes.

Future Directions and Emerging Research Opportunities for Bis 3 Nitrophenyl Sulfone

Integration with Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

AI/ML Application AreaPotential Impact on Bis(3-nitrophenyl)sulfone ResearchKey Parameters for Modeling
Synthesis Prediction Optimization of reaction conditions (temperature, catalyst, solvent) to maximize yield and purity.Reactant structures, reagent types, reaction time, temperature, pressure.
Property Prediction Forecasting thermal, mechanical, and electronic properties of polymers derived from this compound.Monomer structure, polymer chain length, functional groups, processing conditions.
Novel Compound Design In-silico design of new derivatives with enhanced properties for targeted applications (e.g., medicinal chemistry, materials science).Desired electronic properties, solubility, thermal stability, potential biological activity.
Retrosynthetic Analysis Computer-assisted planning of efficient and sustainable synthesis routes for complex target molecules.Target molecule structure, known chemical reactions, starting material availability and cost.

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of sulfones is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to functional materials. nih.gov Traditionally, the synthesis of diaryl sulfones often involves multi-step processes and harsh reaction conditions. Future research is increasingly focused on developing novel and sustainable synthetic pathways that are more environmentally benign and economically viable. nih.gov

Emerging technologies such as photocatalysis and electrochemistry present promising alternatives for sulfone synthesis. nih.gov For instance, visible-light-mediated methods could offer a greener route to sulfone-containing compounds under mild conditions. rsc.org Research into the direct use of sulfur dioxide as a building block is also gaining traction as a sustainable approach. nih.gov Applying these green chemistry principles to the synthesis of this compound could significantly reduce its environmental footprint, enhance safety, and potentially lower production costs. rsc.org

Synthesis ApproachDescriptionAdvantages for this compound Synthesis
Traditional Methods Often involves oxidation of corresponding sulfides or Friedel-Crafts type reactions with sulfonyl chlorides. nih.govEstablished and well-understood procedures.
Photocatalysis Utilizes light energy to drive chemical reactions, often with a recyclable photocatalyst. nih.govrsc.orgMild reaction conditions, high selectivity, reduced energy consumption, use of sustainable energy sources.
Electrochemistry Employs electrical current to initiate and control chemical transformations. nih.govAvoids stoichiometric chemical oxidants/reductants, high efficiency, precise control over reaction.
Direct SO₂ Fixation Involves the direct incorporation of sulfur dioxide into organic molecules. nih.govAtom-economical, utilizes an abundant and inexpensive feedstock.

Development of Advanced Functional Materials Utilizing this compound Moieties

The rigid structure and the presence of electron-withdrawing nitro and sulfonyl groups give the this compound moiety distinct electronic and physical properties. These characteristics make it an attractive building block for the development of advanced functional materials, particularly high-performance polymers. google.com

Incorporating the this compound unit into polymer backbones, such as polyimides, polyamides, or polysulfones, can impart exceptional thermal stability, chemical resistance, and specific mechanical properties. google.comresearchgate.net Such materials are highly sought after in the aerospace, automotive, and electronics industries for applications requiring durability under extreme conditions. For example, related compounds like bis(4-chloro-3-nitrophenyl) sulfone are used in the synthesis of heat-resistant polymers. google.comresearchgate.net Future research will focus on synthesizing and characterizing new polymers based on this compound to tailor their properties for specific high-tech applications, such as gas separation membranes, dielectric films, or advanced composites.

Material ClassPotential Role of this compound MoietyTarget Applications
High-Performance Polysulfones Enhances thermal stability and mechanical strength. google.comAerospace components, medical devices, water purification membranes.
Polyimides Contributes to high thermal resistance and dielectric performance.Flexible electronics, insulating films for microelectronics.
Epoxy Resins Derivatives (e.g., 3,3'-diaminodiphenyl sulfone) can act as curing agents, improving toughness and temperature resistance.Advanced composites, high-performance adhesives.
Specialty Polymers The moiety's electronic properties could be harnessed for materials in electronics or photonics. nbinno.comOrganic light-emitting diodes (OLEDs), sensors, conductive polymers.

Interdisciplinary Research Endeavors Involving this compound in Novel Fields

The versatility of the this compound structure opens doors for interdisciplinary research beyond its traditional scope. The nitro groups can be readily converted to other functional groups, most notably amines, to produce 3,3'-diaminodiphenyl sulfone. nih.govresearchgate.net This derivatization capability allows for its entry into diverse fields.

Medicinal Chemistry : The diaryl sulfone core is a recognized scaffold in drug design. mdpi.com Derivatives of this compound could be synthesized and screened for potential therapeutic activities. Computational docking studies could explore interactions with biological targets, guiding the design of new drug candidates. mdpi.com

Catalysis : Polymers synthesized from this compound derivatives could serve as robust, thermally stable supports for catalysts. The functional groups could be tailored to anchor metallic or organocatalytic species, enabling their use in demanding chemical processes.

Sensor Technology : The electron-deficient nature of the aromatic rings could be exploited in the design of chemical sensors. Upon interaction with specific analytes, the electronic properties of a material incorporating this moiety could change, leading to a detectable optical or electrical signal.

Challenges and Perspectives in Translating Research Findings to Advanced Technological Applications

Despite the promising research avenues, translating laboratory findings into commercially viable technological applications presents several challenges. The primary hurdles include the cost and scalability of synthesis, the processability of resulting materials, and competition from established products.

To overcome these barriers, future efforts must focus on optimizing synthetic routes to be both cost-effective and scalable, aligning with the principles of green chemistry discussed previously. nih.gov For material applications, research must not only demonstrate superior properties but also address the practical aspects of processing and fabrication. A key perspective is to target high-value, niche applications where the unique performance characteristics of this compound-based materials can justify a potential cost premium. Strategic use of AI and computational modeling can de-risk and accelerate the transition from research to application by identifying the most promising avenues and optimizing processes early in the development cycle. mdpi.com

ChallengePerspective / Potential Solution
Cost of Synthesis Development of sustainable and atom-economical synthetic pathways (e.g., using photocatalysis or direct SO₂ fixation). nih.govrsc.org
Scalability Focus on continuous flow chemistry processes for safer and more efficient large-scale production.
Material Processability Chemical modification of polymer backbones to improve solubility and melt-processing characteristics without sacrificing performance.
Market Competition Target niche, high-performance applications (e.g., aerospace, specialty electronics) where existing materials fall short.
Development Time Utilize AI and machine learning to accelerate the design-build-test-learn cycle for new materials and molecules. technologynetworks.comsciencedaily.com

Nanoscale Applications and Supramolecular Engineering of this compound Systems

The fields of nanotechnology and supramolecular chemistry offer exciting future directions for this compound. Supramolecular engineering involves designing molecules that can self-assemble into well-defined, functional nanoscale structures through non-covalent interactions like hydrogen bonding and π-π stacking.

By chemically modifying this compound—for example, by converting the nitro groups to amines or amides which can form strong hydrogen bonds—it is possible to create molecular building blocks for self-assembly. mdpi.com These molecules could potentially assemble into nanostructures such as nanofibers, nanotubes, or vesicles. Such ordered systems could find applications in:

Nanoelectronics : As components in molecular wires or organic semiconductors.

Drug Delivery : Forming nanoscale carriers for targeted therapeutic agents.

Advanced Gels : Derivatives with functionalities like bis-ureas could act as gelling agents for creating structured soft materials. mdpi.com

This bottom-up approach to creating functional nanomaterials represents a frontier in materials science, where the precise structure of a molecule like this compound can be used to dictate the architecture and function of a much larger system.

Q & A

Q. What are the established synthetic routes for Bis(3-nitrophenyl)sulfone, and how do reaction conditions influence purity and yield?

this compound is typically synthesized via nucleophilic aromatic substitution or oxidation of sulfide precursors. For instance, nitration of diphenyl sulfone under controlled conditions (e.g., nitric acid/sulfuric acid mixtures at 0–5°C) can yield the 3-nitro isomer. Key factors include:

  • Temperature control : Excessive heat may lead to meta- or para-isomer mixtures, requiring chromatographic separation .
  • Stoichiometry : Excess nitrating agents risk byproducts like dinitro derivatives.
  • Workup : Neutralization and recrystallization (e.g., from ethanol/water) improve purity. Reported yields range from 60–75% under optimized conditions.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography : Reveals a dihedral angle of 40.10° between the two benzene rings, with intramolecular C–H⋯O hydrogen bonds forming a five-membered ring, stabilizing the molecular conformation .
  • NMR spectroscopy : 1^1H NMR shows distinct aromatic proton splitting (δ 8.5–8.7 ppm for nitro-adjacent protons), while 13^{13}C NMR confirms sulfone connectivity (C–SO2_2–C at ~135 ppm).
  • IR spectroscopy : Strong S=O stretches at 1300–1150 cm1^{-1} and NO2_2 symmetric/asymmetric vibrations at 1520–1350 cm1^{-1} .

Advanced Research Questions

Q. How do structural features like dihedral angles and hydrogen bonding influence this compound’s thermal stability and reactivity in polymer matrices?

The 40.10° dihedral angle reduces steric strain, enhancing thermal stability (melting point: 252–255°C). Intramolecular hydrogen bonds further stabilize the structure, delaying decomposition until ~525°C . In polymers, the sulfone group’s electron-withdrawing nature improves oxidative resistance, making it suitable for high-temperature applications (e.g., polyethersulfone composites). However, nitro groups may limit compatibility with nonpolar matrices, necessitating functionalization (e.g., amine reduction for covalent bonding) .

Q. What experimental discrepancies arise in reported physical properties, and how can researchers address them?

Discrepancies in melting points (e.g., 252–255°C vs. 245–250°C in older studies) often stem from:

  • Polymorphism : Different crystal packing due to recrystallization solvents.
  • Purity : Residual solvents or isomers lower observed melting points.
  • Measurement methods : Differential scanning calorimetry (DSC) vs. capillary methods. Researchers should standardize purification protocols (e.g., HPLC for isomer separation) and report measurement conditions .

Q. What design considerations are critical for incorporating this compound into functional materials like dyes or polymers?

  • Solubility : Poor solubility in common solvents (e.g., DMF, DMSO) may require derivatization (e.g., introducing hydroxyl or amine groups via nitro reduction) .
  • Reactivity : Nitro groups can be reduced to amines for covalent linkage in polyimides or phthalonitrile resins (Table 4 in ).
  • Thermal compatibility : Ensure processing temperatures (<250°C) avoid decomposition during polymer curing .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.